
tert-Butyl cyanoacetate
Overview
Description
tert-Butyl cyanoacetate (TBCA, CAS 1116-98-9) is a colorless liquid with a pungent odor, widely used in organic synthesis. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 141.17 g/mol, a boiling point of 40–42°C, and a density of 0.988 g/cm³ . Structurally, it consists of a cyanoacetate moiety esterified with a tert-butyl group, providing steric bulk and stability.
TBCA is a key reagent in Knoevenagel condensations to synthesize acrylates (e.g., tert-butyl phenylcyanoacrylates) , cyclopropanated sugar derivatives , and vinylogous ureas . It also enhances β-selectivity in sugar nucleoside coupling reactions . Its miscibility with organic solvents and reversible reactivity under varied conditions make it versatile .
Preparation Methods
Synthetic Routes and Reaction Conditions: tert-Butyl cyanoacetate can be synthesized through multiple methods. One common method involves the reaction of cyanoacetic acid with tert-butyl alcohol in the presence of a dehydrating agent such as N,N’-Dicyclohexylcarbodiimide. The reaction is typically carried out in a solvent like dichloromethane at room temperature .
Another method involves the reaction of tert-butyl bromoacetate with potassium cyanide in methanol. This method is efficient and provides a high yield of this compound .
Industrial Production Methods: In industrial settings, this compound is often produced by the esterification of cyanoacetic acid with tert-butyl alcohol using acid catalysts. The reaction is carried out under controlled temperature and pressure conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions: tert-Butyl cyanoacetate undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the cyano group.
Decarboxylation Reactions: The compound can undergo decarboxylation to form 3-amino-4-alkyl isoquinolines.
Functionalization Reactions: It can be functionalized to form vinylogous urea and other derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium cyanide are commonly used.
Decarboxylation: This reaction typically requires heating in the presence of a catalyst.
Functionalization: Reagents like lithium hexamethyldisilazide (LHMDS) and cyanamide methyl ester are used.
Major Products:
Vinylogous Urea: Formed through the reaction with cyanamide methyl ester.
3-Amino-4-Alkyl Isoquinolines: Formed through decarboxylation reactions.
Scientific Research Applications
2.1. Synthesis of Isoquinolines
One of the primary applications of tert-butyl cyanoacetate is in the synthesis of isoquinolines. It can undergo functionalization and decarboxylation to yield 3-amino-4-alkyl isoquinolines, which are important in pharmaceuticals .
Case Study:
A study demonstrated the synthesis of vinylogous urea from this compound, achieving a yield of 50% through a multi-step reaction involving enolate addition to cyanamide methyl ester . This method showcases the compound's utility in generating nitrogen-containing heterocycles.
2.2. Medicinal Chemistry
This compound has been investigated for its role in drug discovery, particularly in enhancing metabolic stability. Research indicates that substituting the tert-butyl group with more stable moieties can improve the pharmacokinetic profiles of drug candidates .
Data Table: Metabolic Stability Comparison
Compound | Metabolic Stability (t½) | Clearance (mL/min/kg) |
---|---|---|
This compound | 63 min | High |
Cp-CF₃ Analog | 114 min | Low |
This table illustrates how modifications to the tert-butyl group can significantly impact drug metabolism and clearance rates.
3.1. Polymer Chemistry
In polymer chemistry, this compound serves as a monomer for producing various polymeric materials. Its reactive cyano group allows it to participate in polymerization reactions, leading to materials with desirable properties for coatings and adhesives.
Case Study:
Research has shown that incorporating this compound into polymer formulations enhances flexibility and thermal stability, making it suitable for high-performance applications .
3.2. Agrochemicals
The compound is also explored in the agrochemical sector, particularly as an intermediate in synthesizing pesticides and herbicides. Its ability to form complex structures under mild conditions makes it valuable for developing new agrochemical agents.
Mechanism of Action
The mechanism of action of tert-butyl cyanoacetate involves its reactivity with nucleophiles and electrophiles. The cyano group acts as an electron-withdrawing group, making the methylene group adjacent to it highly reactive. This reactivity allows the compound to participate in various chemical reactions, leading to the formation of different products .
Comparison with Similar Compounds
Ethyl Cyanoacetate
Key Differences :
- Steric Effects: The tert-butyl group in TBCA introduces steric hindrance, slowing reaction rates but improving selectivity in cyclopropanation and glycosylation . Ethyl cyanoacetate, with a smaller ester group, reacts faster but offers less steric control.
- Solubility: TBCA’s tert-butyl group enhances solubility in non-polar solvents compared to ethyl derivatives .
tert-Butyl Acetoacetate
Key Differences :
- Reactivity: The cyano group in TBCA acts as a strong electron-withdrawing group, facilitating nucleophilic additions (e.g., Knoevenagel). In contrast, the keto group in tert-butyl acetoacetate enables enolate formation for Claisen or alkylation reactions .
- Biological Relevance : tert-Butyl acetoacetate is a precursor in ketone body metabolism, while TBCA is primarily used in synthetic chemistry .
Benzyl Cyanoacetate
Key Differences :
- Aromatic vs. Aliphatic Ester: The benzyl group in benzyl cyanoacetate introduces aromaticity, enabling π-π interactions in materials science. TBCA’s tert-butyl group improves thermal stability and reduces polarity .
tert-Butyl Iodoacetate
Property | This compound | tert-Butyl Iodoacetate |
---|---|---|
Functional Group | Cyano (-CN) | Iodo (-I) |
Molecular Formula | C₇H₁₁NO₂ | C₆H₁₁IO₂ |
Key Applications | Nucleophilic additions | Alkylation, radiopharmaceuticals |
Key Differences :
- Reactivity: The iodo group in tert-butyl iodoacetate is a superior leaving group, enabling SN2 reactions. TBCA’s cyano group participates in conjugate additions or cyclizations .
Biological Activity
tert-Butyl cyanoacetate (TBCA) is an important compound in organic synthesis, particularly in the preparation of various biologically active molecules. Its structure, characterized by a tert-butyl group and a cyanoacetate moiety, enables it to participate in diverse chemical reactions, leading to applications in medicinal chemistry and pharmaceuticals. This article reviews the biological activities associated with TBCA, including its antimicrobial properties and its role as a building block in drug development.
- Chemical Formula : CHNO
- Molecular Weight : 143.17 g/mol
- CAS Number : 1116-98-9
Antimicrobial Properties
Research indicates that TBCA exhibits significant antimicrobial activity. A study explored its potential as an inhibitor of biofilm formation in uropathogenic Escherichia coli. The results demonstrated that TBCA derivatives could effectively reduce biofilm development without affecting bacterial growth, suggesting a targeted mechanism of action against virulence factors rather than general bacterial viability .
Table 1: Summary of Antimicrobial Activity of TBCA Derivatives
The mechanism by which TBCA and its derivatives inhibit biofilm formation involves interference with pili formation in bacteria. Electron microscopy studies confirmed that TBCA-treated bacteria exhibited reduced piliation, which is crucial for biofilm establishment . This suggests that TBCA may serve as a novel class of antivirulence agents.
Case Studies and Research Findings
- Synthesis and Evaluation : A significant study synthesized various TBCA derivatives to evaluate their biological activities. The findings revealed that structural modifications led to varying degrees of antimicrobial potency, emphasizing the importance of molecular structure in biological activity .
- Bioactivity against Human Pathogens : Another investigation focused on the antibacterial properties of TBCA against clinically relevant pathogens. The study found that certain derivatives displayed enhanced activity compared to the parent compound, indicating potential for further development into therapeutic agents .
- Application in Drug Development : TBCA has been utilized as a versatile building block in synthesizing compounds with potential therapeutic applications, including g-secretase inhibitors and antagonists for various receptors involved in pain and inflammation pathways .
Q & A
Q. What are the standard laboratory protocols for synthesizing tert-butyl cyanoacetate, and how can purity be validated post-synthesis?
Basic Research Focus
this compound is typically synthesized via esterification of cyanoacetic acid with tert-butanol under acid catalysis. Post-synthesis, purification is achieved through fractional distillation (boiling point: 40–42°C) to isolate the product . Purity validation employs gas chromatography (GC) to confirm >97% purity, supplemented by refractive index measurements (1.420) and NMR spectroscopy for structural verification .
Q. How should researchers optimize reaction conditions to resolve yield discrepancies in vinylogous urea synthesis using this compound?
Advanced Research Focus
Yield variations (e.g., 27% vs. 50%) in vinylogous urea synthesis may arise from differences in starting materials (tert-butyl acetate vs. cyanoacetate), base selection (e.g., LHMDS), or reaction stoichiometry . Systematic optimization involves:
- Screening bases (e.g., DBU, KOtBu) to enhance enolate formation.
- Adjusting solvent polarity to stabilize intermediates.
- Monitoring reaction progression via TLC or in-situ NMR to identify kinetic bottlenecks.
Q. What methodologies enhance stereocontrol in cyclopropane derivatives synthesized via this compound-mediated reactions?
Advanced Research Focus
Stereoselective cyclopropanation using this compound, as in the synthesis of tert-butyl (1RS,2SR)-1-cyano-2-phenylcyclopropanecarboxylate, requires:
- Precise stoichiometry of styrene and this compound (5.36 g : 5.00 g) .
- Temperature control to favor kinetic over thermodynamic products.
- Diastereomeric ratio (dr) analysis via NMR (e.g., 83:17 dr) to assess stereochemical outcomes .
Q. Which analytical techniques are essential for characterizing this compound in complex reaction mixtures?
Basic Research Focus
Key techniques include:
- GC : Quantifies purity and detects volatile byproducts (e.g., tert-butanol residuals) .
- NMR : Confirms structural integrity via characteristic signals (e.g., tert-butyl singlet at δ 1.55 ppm, cyano group absence in NMR) .
- Refractive Index : Matches literature values (1.420) to verify identity .
Q. How can solvent-free iridium-catalyzed alkylation with this compound improve synthetic efficiency and environmental impact?
Advanced Research Focus
Solvent-free conditions minimize waste and enhance atom economy. For example, iridium-catalyzed alkylation with alcohols under solvent-free conditions achieves:
- Reduced reaction steps by avoiding solvent removal .
- Improved scalability for green chemistry applications.
- Monitoring via NMR to ensure complete conversion and minimize side reactions.
Q. What are the critical safety considerations when handling this compound in academic laboratories?
Basic Research Focus
- PPE : Wear nitrile gloves, face shields, and safety glasses to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors (flash point: 118°C) .
- Storage : Keep in airtight containers at <25°C to prevent degradation .
Q. What experimental approaches are used to determine the stability and decomposition products of this compound under varying storage conditions?
Advanced Research Focus
- Accelerated Stability Studies : Expose samples to elevated temperatures/humidity and analyze degradation via GC/MS to identify byproducts (e.g., cyanoacetic acid) .
- Kinetic Modeling : Predict shelf-life using Arrhenius equations based on decomposition rates.
- Storage Recommendations : Cool (4°C), dry environments to minimize hydrolysis .
Properties
IUPAC Name |
tert-butyl 2-cyanoacetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-7(2,3)10-6(9)4-5-8/h4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFNYNEMRWHFIMR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8061501 | |
Record name | Acetic acid, cyano-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1116-98-9 | |
Record name | tert-Butyl cyanoacetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1116-98-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | tert-Butyl cyanoacetate | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001116989 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tert-Butyl cyanoacetate | |
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Record name | Acetic acid, 2-cyano-, 1,1-dimethylethyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, cyano-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID8061501 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | tert-butyl cyanoacetate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.949 | |
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Record name | TERT-BUTYL CYANOACETATE | |
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URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PWT31M9VDL | |
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Retrosynthesis Analysis
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